molecular formula C8H5BrFNO B12968198 4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile

4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile

Cat. No.: B12968198
M. Wt: 230.03 g/mol
InChI Key: YECCBMQSZXJGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-fluorobenzonitrile using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C. This is followed by a hydroxymethylation step using formaldehyde and a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Formaldehyde and Sodium Hydroxide (NaOH): Used for hydroxymethylation.

    Potassium Permanganate (KMnO4): Used for oxidation.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction.

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of 4-Bromo-2-fluoro-3-carboxybenzonitrile.

    Reduction: Formation of 4-Bromo-2-fluoro-3-(hydroxymethyl)benzylamine.

Scientific Research Applications

4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-3-(hydroxymethyl)benzonitrile is unique due to the combination of bromine, fluorine, and hydroxymethyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and material science.

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

4-bromo-2-fluoro-3-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H5BrFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,12H,4H2

InChI Key

YECCBMQSZXJGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.